2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-{[(4-Methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a sulfonyloxy substituent at the 2-position of the naphthalene core. Naphthalimides are a class of heterocyclic compounds with a planar aromatic structure, enabling interactions with biomolecules like DNA and proteins. The sulfonyloxy group in this compound may enhance its solubility, reactivity, or binding affinity compared to other derivatives, making it a candidate for applications in medicinal chemistry, photodynamic therapy, or materials science .
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S/c1-12-8-10-14(11-9-12)26(23,24)25-20-18(21)15-6-2-4-13-5-3-7-16(17(13)15)19(20)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXXLVXLSREHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the benzo[de]isoquinoline core. This can be achieved through a series of cyclization reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzoisoquinoline compounds exhibit significant anticancer properties. The compound has been explored for its ability to inhibit specific cancer cell lines by targeting bromodomains, which are implicated in cancer progression. Bromodomains are protein regions that recognize acetylated lysines on histones, playing a crucial role in gene transcription related to cell proliferation and survival .
- Case Study : A patent (WO2017162661A1) discusses the use of similar compounds for treating hyperproliferative diseases, particularly cancer. The findings suggest that these compounds can inhibit the activity of bromodomains associated with BRPF1, BRPF2, and TAF1, leading to reduced tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
Compounds within this chemical class have also shown promise in modulating inflammatory responses. The sulfonyl group can interact with various biological targets involved in inflammation, potentially leading to therapeutic applications for conditions like arthritis and other inflammatory diseases.
- Research Insight : Studies have demonstrated that certain benzoisoquinoline derivatives can downregulate pro-inflammatory cytokines, suggesting their utility as anti-inflammatory agents .
Neuroprotective Properties
Emerging research indicates that benzoisoquinoline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential.
- Evidence : Preclinical studies have reported that these compounds can reduce oxidative stress and improve neuronal survival rates in models of neurodegeneration .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Naphthalimide Derivatives and Their Properties
Key Trends and Structure-Activity Relationships
Substituent Position: The 2-position substituent (e.g., sulfonyloxy in the target compound, amino in NAP-6) dictates biological activity. For example, 2-aminophenyl in NAP-6 enables AHR pathway activation , while sulfonyloxy may improve metabolic stability . In sensor derivatives (NI3, NI4), substituent position affects metal ion selectivity .
Functional Group Impact: Sulfonyl Groups: Enhance electrophilicity and binding to sulfhydryl or amine groups in proteins . Amino/Alkylamino Groups: Improve water solubility and DNA intercalation (e.g., NAP-6 ). Ferrocenyl Groups: Introduce redox activity, enhancing cytotoxicity via ROS generation .
Anticancer Activity :
- Derivatives with bulky aryl groups (e.g., SA1–SA7) show improved cytotoxicity, likely due to enhanced DNA intercalation .
- The target compound’s sulfonyloxy group may mimic sulfonamide drugs, inhibiting carbonic anhydrase or tubulin polymerization .
Photophysical Properties: Fluorescent probes (NIMS, NI3) rely on dimethylamino groups for pH-sensitive fluorescence . The target compound’s sulfonyloxy group may quench fluorescence but improve photostability.
Biological Activity
2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, often referred to as a benzoisoquinoline derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound's chemical structure is characterized by the following molecular formula: . Its structural components include a benzo[de]isoquinoline core, which is known for various pharmacological properties.
Anticancer Properties
Research indicates that derivatives of benzoisoquinoline compounds exhibit significant anticancer activities. Specifically, compounds similar to this compound have been shown to inhibit bromodomains associated with hyperproliferative diseases, particularly cancers. The mechanism involves the disruption of protein interactions critical for cancer cell proliferation and survival .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Bromodomain inhibition |
| Compound B | MCF-7 | 15.0 | Apoptosis induction |
| This compound | A549 | TBD | TBD |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study highlighted its potential in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative conditions such as Alzheimer's disease. The compound demonstrated significant inhibitory activity against MAO-B, suggesting its utility in treating depression associated with neurodegeneration .
Table 2: MAO Inhibition Data
| Compound | MAO-B Inhibition (%) | IC50 (µM) |
|---|---|---|
| Reference Drug | 80% | 10 |
| This compound | TBD | TBD |
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models. For instance, in a forced swim test (FST) model used to assess antidepressant activity, derivatives similar to this compound significantly reduced immobility time, indicating potential antidepressant effects .
Q & A
Q. Basic Characterization Techniques
- Spectroscopy : H NMR (400 MHz, CDCl₃ or DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.5–8.6 ppm, sulfonyl groups at δ 3.0–3.5 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .
Advanced studies may use C NMR or X-ray crystallography for absolute configuration verification .
What biological activities have been reported for structurally related benzo[de]isoquinoline-dione derivatives?
Q. Basic Screening Findings
- Antimicrobial Activity : Derivatives with alkylamino side chains (e.g., 2-(2-diethylaminoethyl)-substituted analogs) show MIC values of 2–8 μg/mL against Staphylococcus aureus .
- Antifungal Potential : Hydroxyethyl-substituted derivatives (e.g., compound 6a in ) inhibit Candida albicans via synergistic action with fluconazole .
- Enzyme Inhibition : Nitrophenyl-substituted analogs exhibit IC₅₀ values of 0.5–2 μM against topoisomerase II, suggesting anticancer potential .
How can researchers optimize the synthesis yield of this compound when scaling up reactions?
Q. Advanced Methodological Considerations
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4-methylbenzenesulfonyl chloride to naphthalic anhydride to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful temperature control (60–80°C) to prevent decomposition .
- Catalysis : Additives like PPh₃ (for bromination steps) or Pd₂(dba)₃ (for C-H arylation) improve regioselectivity and yield (65–85%) .
Contradictions in yield (e.g., 55% vs. 85% in vs. 15) may arise from solvent purity or reaction time variations.
What strategies are effective in resolving contradictory bioactivity data across similar derivatives?
Q. Advanced Data Analysis Framework
Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., sulfonyl vs. benzothiazole groups) on cytotoxicity .
Assay Standardization : Ensure consistent cell lines (e.g., MCF7 for anticancer studies) and protocols (e.g., MTT assay incubation times) .
Computational Modeling : Molecular docking (AutoDock Vina) identifies binding interactions with targets like DNA topoisomerases, explaining potency variations .
How does the sulfonyloxy group influence the compound’s electronic properties for material science applications?
Q. Advanced Material Design Insights
- Electron-Withdrawing Effects : The sulfonyl group reduces HOMO-LUMO gaps (calculated via DFT), enhancing charge transport in organic semiconductors .
- Solvatochromism : Absorption spectra shifts in solvents (e.g., λₘₐₐ changes from 350 nm in hexane to 370 nm in DMSO) correlate with polarity, useful for optoelectronic tuning .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >250°C, suitable for high-temperature processing .
What analytical challenges arise in quantifying metabolic stability of this compound in pharmacokinetic studies?
Q. Advanced Pharmacological Methodologies
- LC-MS/MS Detection : Use C18 columns and ion-pairing agents (e.g., trifluoroacetic acid) to resolve polar metabolites .
- Microsomal Assays : Human liver microsomes (HLM) incubations with NADPH cofactor identify oxidation pathways (e.g., hydroxylation at the naphthalene ring) .
- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments for in vivo efficacy .
How can researchers design derivatives to improve blood-brain barrier (BBB) penetration for CNS applications?
Q. Advanced Medicinal Chemistry Strategies
- Lipophilicity Optimization : Introduce alkyl chains (e.g., pentyl or hexyl groups) to increase logP values from 2.5 to 4.0, enhancing passive diffusion .
- P-Glycoprotein Evasion : Replace basic amines with neutral morpholine or piperazine moieties to reduce efflux pump recognition .
- In Silico Predictors : Tools like SwissADME predict BBB scores >0.6 for derivatives with molecular weight <450 Da and polar surface area <80 Ų .
What mechanistic insights explain the compound’s fluorescence quenching in biological environments?
Q. Advanced Biophysical Analysis
- Solvent Interactions : Hydrogen bonding with water or proteins (e.g., albumin) disrupts π-π stacking, reducing quantum yields .
- Aggregation-Induced Emission (AIE) : Bulky sulfonyl groups prevent aggregation, but intracellular viscosity restores fluorescence for imaging applications .
- pH Sensitivity : Protonation of the isoquinoline nitrogen (pKa ~4.5) alters emission spectra, enabling pH-dependent tracking in lysosomes .
How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
Q. Advanced Translational Research Approaches
3D Culture Models : Spheroid assays better replicate tumor microenvironments than monolayer cultures .
Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed sulfonate) with higher in vivo bioavailability .
Dosing Regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) to account for first-pass metabolism differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
